Arsenazo III disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18As2N4O14S2.2Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSZSGSRTIMTBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16As2N4Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047754, DTXSID701047858 | |

| Record name | 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenazo III sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple to black powder; [MSDSonline] | |

| Record name | Arsenazo III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62337-00-2, 138608-19-2 | |

| Record name | Arsenazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenazo III sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,6-bis[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Arsenazo III Disodium Salt: Structure, Properties, and Applications in Scientific Research

This guide provides a comprehensive technical overview of Arsenazo III disodium salt, a metallochromic indicator of significant interest to researchers, scientists, and professionals in drug development. Delving into its core chemical principles and practical applications, this document serves as a detailed resource for leveraging this compound's unique properties in a laboratory setting.

Introduction: The Significance of Arsenazo III in Metal Ion Analysis

Arsenazo III is a complex organic dye that has carved a niche in analytical chemistry as a highly sensitive and selective reagent for the spectrophotometric determination of various metal ions.[1] While it can be used for the quantification of elements such as aluminum, gallium, indium, and rare earth elements, its most prominent application lies in the precise measurement of calcium concentrations in biological and environmental samples.[2][3] Its ability to form distinctly colored complexes with metal ions in aqueous solutions makes it an invaluable tool in clinical diagnostics, environmental monitoring, and various research fields where accurate metal ion quantification is paramount.[3][4]

Chemical Identity and Physicochemical Characteristics

This compound is a diazo dye with a complex aromatic structure.[3] Understanding its fundamental chemical and physical properties is crucial for its effective application.

Chemical Structure

The molecular structure of Arsenazo III is characterized by a large chromophoric system containing two arsenophenylazo groups attached to a substituted naphthalene ring. This intricate arrangement of aromatic rings, azo linkages, and functional groups is responsible for its color and metal-binding capabilities.

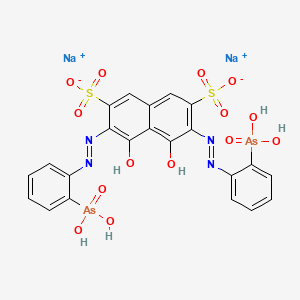

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62337-00-2 | [3] |

| Molecular Formula | C₂₂H₁₆As₂N₄Na₂O₁₄S₂ | [3] |

| Molecular Weight | 820.33 g/mol | [3][5] |

| Appearance | Dark green to dark brown to dark red to black powder | [5] |

| Melting Point | >320 °C | [3] |

| Solubility | Soluble in water | [3] |

| Absorbance Maxima (λmax) | ~540 nm (free dye), ~600-660 nm (metal complex) | [6] |

Mechanism of Action: The Basis of Metallochromic Indication

Arsenazo III functions as a metallochromic indicator, meaning it changes color upon binding to metal ions. This phenomenon is the foundation of its use in quantitative analysis. The interaction involves the formation of a stable chelate complex between the Arsenazo III molecule and the target metal ion.

The binding of a metal ion, such as Ca²⁺, to Arsenazo III induces a significant shift in the dye's absorption spectrum. The free, unbound dye typically exhibits a maximum absorbance at a lower wavelength (around 540 nm). Upon complexation, this peak shifts to a higher wavelength, generally in the range of 600-660 nm, accompanied by a substantial increase in molar absorptivity.[6] This bathochromic shift (shift to a longer wavelength) is visually observed as a color change. The intensity of the color of the metal-Arsenazo III complex is directly proportional to the concentration of the metal ion in the sample, forming the basis for spectrophotometric quantification.[1]

Under physiological conditions, it has been reported that Arsenazo III forms a 2:1 complex with calcium, meaning two molecules of Arsenazo III bind to one calcium ion.[7]

Caption: Chelation of Calcium by Arsenazo III.

Experimental Protocols and Applications

The versatility of Arsenazo III allows for its application in a variety of analytical procedures. Below are detailed protocols for its use in the determination of calcium in biological fluids and rare earth elements.

Spectrophotometric Determination of Calcium in Human Serum

This protocol outlines the steps for the quantitative determination of total calcium in serum samples. The causality behind the choice of reagents lies in ensuring a stable pH for the reaction, minimizing interference from other ions, and achieving a sensitive and reproducible colorimetric response.

Materials:

-

Arsenazo III Reagent: A solution containing Arsenazo III (e.g., 0.15-0.2 mmol/L), a suitable buffer to maintain a neutral pH (e.g., Imidazole or MES buffer, pH 6.5-6.8), and a masking agent for magnesium such as 8-hydroxyquinoline sulfonate (e.g., 5 mmol/L).[1][8]

-

Calcium Standard Solution (e.g., 10 mg/dL).[8]

-

Saline solution (0.9% NaCl) for dilutions.

-

Spectrophotometer capable of measuring absorbance at 650 nm.

-

Micropipettes and tips.

-

Test tubes.

Procedure:

-

Sample Preparation: Use non-hemolyzed serum. Heparinized plasma is also acceptable. Avoid anticoagulants such as EDTA, citrate, or oxalate as they chelate calcium.[9]

-

Assay Setup:

-

Label three test tubes: "Blank," "Standard," and "Sample."

-

Pipette 1.0 mL of the Arsenazo III Reagent into each tube.

-

-

Addition of Standard and Sample:

-

To the "Standard" tube, add 10 µL of the Calcium Standard Solution.

-

To the "Sample" tube, add 10 µL of the serum sample.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature (20-25°C) for a minimum of 2-5 minutes to allow for complete color development.[8][10] The final color is typically stable for at least one hour.[1][6]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 650 nm.

-

Use the "Blank" tube to zero the instrument.

-

Measure and record the absorbance of the "Standard" and "Sample" tubes.

-

-

Calculation: The calcium concentration in the sample is calculated using the following formula:

Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard [8]

Quality Control:

-

Run commercially available control sera with known calcium concentrations (normal and abnormal levels) with each batch of samples.[4]

-

If control values fall outside the acceptable range, investigate potential issues with reagents, instrument calibration, or procedure.[4]

Caption: Workflow for Serum Calcium Determination.

Spectrophotometric Determination of Calcium in Urine

The determination of calcium in urine requires a pre-treatment step to ensure all calcium is in a soluble form and to prevent interference from precipitated salts.

Materials:

-

Same as for serum calcium determination.

-

6 N Hydrochloric Acid (HCl).

-

Distilled water.

Procedure:

-

Sample Collection and Preparation:

-

Collect a 24-hour urine specimen in a calcium-free container.

-

To prevent precipitation of calcium salts, acidify the urine during collection by adding a known volume of 6 N HCl to the collection container (e.g., 20-30 mL).[4][8]

-

If not acidified during collection, add 20 mL of 6 N HCl to the pooled 24-hour urine, mix well, and allow it to stand for at least one hour before analysis.[8]

-

Dilute the acidified urine sample (e.g., 1:2 or 1:3 with distilled water) before proceeding with the assay.[4]

-

-

Assay and Calculation:

-

Follow the same assay procedure as for serum calcium (steps 2-5).

-

When calculating the final concentration, remember to account for the dilution factor used in the sample preparation.

-

Spectrophotometric Determination of Rare Earth Elements (REEs)

Arsenazo III is also a sensitive reagent for the determination of REEs. This protocol is adapted for this specific application.

Materials:

-

Arsenazo III stock solution (e.g., 5 mM in deionized water).[3]

-

Citrate/phosphate buffer (pH 2.8).[3]

-

Ascorbic acid solution (1%).

-

Standard solutions of the REE of interest.

-

Spectrophotometer.

Procedure:

-

Reagent Preparation:

-

Assay Procedure:

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 650 nm against a reagent blank.[2]

-

-

Calibration and Calculation:

-

Prepare a calibration curve using a series of standard solutions of the REE.

-

Determine the concentration of the REE in the sample by comparing its absorbance to the calibration curve.

-

Potential Interferences and Limitations

While the Arsenazo III method is robust, it is not without potential interferences that can affect the accuracy of the results.

-

Magnesium: Although Arsenazo III has a higher affinity for calcium, high concentrations of magnesium can interfere. This is often mitigated by the addition of 8-hydroxyquinoline sulfonate to the reagent, which selectively chelates magnesium.[8]

-

Hemolysis: Hemolysis can lead to falsely decreased calcium values. A correction factor may be applied if the degree of hemolysis is known.[12]

-

Anticoagulants: As previously mentioned, anticoagulants that chelate calcium, such as EDTA, citrate, and oxalate, must be avoided.[9]

-

Other Metal Ions: While the assay for calcium is typically performed at a neutral pH to enhance selectivity, other divalent and trivalent cations can interfere, especially at different pH values.

-

Lipemia and Icterus: Severely lipemic or icteric samples may require a serum blank to correct for background absorbance.[6]

-

Gadolinium-containing contrast media: Care should be taken when interpreting results from patients who have recently received these agents, especially those with impaired renal function.[13]

Stability and Storage of Reagents

Proper storage of Arsenazo III reagents is crucial for maintaining their stability and ensuring accurate results.

-

Arsenazo III reagents are typically stable at 2-8°C until the expiration date provided by the manufacturer.[6]

-

Once opened, the reagent is generally stable for several months if stored properly and protected from light and contamination.[4][9]

-

The final colored complex in the assay is stable for at least one hour.[1][6]

-

Aqueous solutions of Arsenazo III should be stored in dark containers, and it is often recommended to prepare them fresh on a weekly basis for optimal performance.[11]

Conclusion

This compound remains a cornerstone in the spectrophotometric analysis of calcium and other metal ions. Its high sensitivity, coupled with well-established protocols, makes it a reliable and accessible tool for a wide range of scientific applications. By understanding its chemical properties, mechanism of action, and potential limitations, researchers can effectively employ this versatile indicator to obtain accurate and reproducible results. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of Arsenazo III-based assays in the laboratory.

References

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.

-

Pointe Scientific, Inc. (n.d.). Calcium (Arsenazo) Reagent Set. Retrieved from [Link]

-

Anamol Laboratories Pvt. Ltd. (n.d.). Calcium ARS III - Method - Arsenazo III. Retrieved from [Link]

- van der Heiden, C., & Fiolet, J. T. (1982). Arsenazo III: an improvement of the routine calcium determination in serum. Clinica Chimica Acta, 122(3), 347-352.

-

Bioline Diagnostics LLP. (n.d.). CALCIUM (ARSENAZO III). Retrieved from [Link]

-

PubChem. (n.d.). Arsenazo III. Retrieved from [Link]

-

Biolabo SA. (n.d.). CALCIUM Arsenazo III Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of arsenazo III. Retrieved from [Link]

- Thomas, M. V. (1979). Arsenazo III forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants. Biophysical journal, 25(3), 541–548.

- Pol, A., et al. (2018). Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria. Applied and Environmental Microbiology, 84(10), e00192-18.

-

Beckman Coulter, Inc. (2025). CALCIUM (ARSENAZO) Instructions For Use. Retrieved from [Link]

-

Labtest Diagnóstica S.A. (n.d.). Methodology .Arsenazo III Reagents. Retrieved from [Link]

-

Atlas Medical. (n.d.). Calcium Arsenazo III Colorimetric Method. Retrieved from [Link]

-

Spectrum Diagnostics. (n.d.). Calcium Arsenazo III.FH10. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. static.igem.wiki [static.igem.wiki]

- 4. biolabo.fr [biolabo.fr]

- 5. labtest.com.br [labtest.com.br]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. atlas-medical.com [atlas-medical.com]

- 8. reckondiagnostics.com [reckondiagnostics.com]

- 9. youtube.com [youtube.com]

- 10. anamollabs.com [anamollabs.com]

- 11. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. diatek.in [diatek.in]

An In-depth Technical Guide to the Molar Absorptivity and Extinction Coefficient of Arsenazo III

Introduction

For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a frequent and critical requirement. Among the arsenal of analytical techniques available, spectrophotometry remains a cornerstone due to its accessibility, sensitivity, and cost-effectiveness. Central to many spectrophotometric methods is the use of chromogenic indicators, molecules that undergo a distinct color change upon binding to a specific analyte. Arsenazo III has distinguished itself as a versatile and highly sensitive indicator for a multitude of divalent and trivalent metal ions, including calcium (Ca²⁺), rare earth elements (REEs), uranium (U), and thorium (Th).

This guide provides a comprehensive exploration of the molar absorptivity and extinction coefficient of Arsenazo III, delving into the theoretical underpinnings, practical considerations for accurate measurement, and its diverse applications. The content herein is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a robust understanding for both novice and experienced researchers.

The Principle of Molar Absorptivity and the Beer-Lambert Law

The quantification of substances via spectrophotometry is governed by the Beer-Lambert Law, a fundamental principle that relates the attenuation of light to the properties of the material through which it is traveling.[1][2][3] The law is mathematically expressed as:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity).

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient , a measure of how strongly a chemical species absorbs light at a given wavelength.[2][3] Its units are typically L·mol⁻¹·cm⁻¹.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte in mol·L⁻¹.

The molar absorptivity is an intrinsic property of a substance under a specific set of conditions (e.g., wavelength, pH, solvent).[2] A high molar absorptivity value signifies that the substance is highly effective at absorbing light at that particular wavelength, leading to greater sensitivity in quantitative analysis.[3]

Arsenazo III itself has a characteristic absorption spectrum, but it is the significant shift and intensification of this spectrum upon chelation with metal ions that makes it a powerful analytical tool. The formation of an Arsenazo III-metal complex results in a new chemical species with a distinct and significantly higher molar absorptivity at a different wavelength, leading to a pronounced color change. This change in absorbance is directly proportional to the concentration of the metal ion, forming the basis for its quantification.

Factors Influencing the Molar Absorptivity of Arsenazo III Complexes

The accurate determination and application of molar absorptivity values for Arsenazo III-metal complexes are critically dependent on several experimental parameters. Understanding and controlling these factors are paramount for achieving reliable and reproducible results.

pH of the Medium

The pH of the solution is arguably the most critical factor influencing the absorption spectrum of both free Arsenazo III and its metal complexes.[4] The dye molecule has multiple ionizable protons, and its charge and conformation are pH-dependent.[5] The optimal pH for complex formation and measurement varies depending on the target ion.

-

For Rare Earth Elements (REEs): An acidic medium, typically a citrate/phosphate buffer at pH 2.8, is employed to ensure high specificity and prevent the hydrolysis of the metal ions.[6][7] At this pH, interference from common ions like Ca²⁺ is minimized.[7]

-

For Calcium (Ca²⁺): A neutral or slightly acidic pH is often used. For instance, a method for determining calcium in serum utilizes an imidazol buffer at pH 6.5.[8][9]

-

For Uranium (U) and Thorium (Th): Highly acidic conditions, such as 3 mol·dm⁻³ perchloric acid or hydrochloric acid at concentrations greater than 6 mol·L⁻¹, are often necessary to enhance selectivity and sensitivity.[10][11][12][13] Increasing the acidity of the medium has been shown to steadily increase the molar absorptivities of thorium-arsenazo III complexes.[14][15][16]

Wavelength of Measurement (λmax)

The wavelength at which absorbance is measured must correspond to the absorption maximum (λmax) of the Arsenazo III-metal complex to ensure the highest sensitivity and adherence to the Beer-Lambert Law. The λmax is specific to the complex being measured.

-

Free Arsenazo III: Exhibits a broad absorption peak around 535-540 nm.[7][12][17]

-

Arsenazo III-REE Complexes: Typically measured around 650 nm.[6][7]

-

Arsenazo III-Calcium Complex: Measured at approximately 650 nm.[8][9][18]

-

Arsenazo III-Uranium Complex: The absorption maximum is observed at 651 nm.[10][11][12][17]

-

Arsenazo III-Thorium Complex: Shows two characteristic absorption peaks at around 610 nm and 660-662 nm.[13][15][16][19]

Stoichiometry of the Complex

Arsenazo III can form complexes with metal ions in different stoichiometric ratios (e.g., 1:1, 2:1, 2:2 metal-to-ligand).[20][21] The predominant stoichiometry can depend on the specific metal ion, the concentration of both the dye and the metal, and the pH of the solution.[5][21] For instance, with thorium, both 1:1 and 1:2 complexes have been reported.[14][15] The formation of different complexes can lead to variations in the observed molar absorptivity.

Presence of Interfering Ions

While Arsenazo III is a sensitive indicator, it is not highly selective.[22] A variety of cations can form colored complexes with the dye, potentially interfering with the accurate measurement of the target analyte. The degree of interference is dependent on the concentration of the interfering ion and the pH of the medium.

-

For REE determination at pH 2.8: Common ions found in bacterial growth media have been shown to have a minimal impact on the assay's accuracy.[7]

-

For Uranium determination: Phosphate and citrate can cause serious interference.[10][11][12][23] Cations such as Mn(II), Co(II), Ni(II), and Cu(II) can decrease the absorbance of the uranium complex, while Fe(III), Ce(III), and Y(III) may enhance it.[10][11][12][23]

-

For Calcium determination: The effect of magnesium is often eliminated by the addition of a masking agent like 8-hydroxyquinoline.[24]

Molar Absorptivity Values of Arsenazo III and Its Metal Complexes

The following table summarizes the reported molar absorptivity values for Arsenazo III with various metal ions under specific conditions. These values serve as a valuable reference for researchers developing and validating their own assays.

| Analyte | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Conditions |

| Uranium (VI) | 1.45 x 10⁵ | 651 | 3 mol·dm⁻³ perchloric acid |

| Uranium (VI) | 3.9 x 10⁵ | 681 | 3 mol·L⁻¹ HClO₄ with N-cetyl-N,N,N-trimethylammonium bromide |

| Thorium (IV) | 9.95 x 10⁴ | 662 | >6 mol·L⁻¹ hydrochloric acid |

| Thorium (IV) | 3.07 x 10⁵ | 654 | 2M perchloric acid |

| Plutonium (IV) | 1.3 x 10⁵ | 667 | 5.8 M HNO₃ |

| Cerium (III) | Not explicitly stated, but Δλ = 116 nm | 653 | pH 3.2 |

| Gadolinium | Not explicitly stated, linear up to 0.300 mg/Kg | 653 | pH 3 |

Note: The molar absorptivity can vary between studies due to differences in reagent purity, instrumental calibration, and subtle variations in experimental conditions.

Experimental Protocol for the Determination of Molar Absorptivity

The following is a generalized, step-by-step protocol for determining the molar absorptivity of an Arsenazo III-metal complex. This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.

I. Reagent Preparation

-

Arsenazo III Stock Solution (e.g., 1 mM): Accurately weigh a known amount of high-purity Arsenazo III and dissolve it in deionized water.[7] Store this solution in a dark vial and prepare it fresh weekly to ensure its stability and sensitivity.[7]

-

Metal Ion Standard Stock Solution (e.g., 10 mM): Prepare a stock solution of the target metal ion using a high-purity salt (e.g., chloride or nitrate salt) in deionized water or a dilute acid to prevent hydrolysis.

-

Buffer Solution: Prepare the appropriate buffer solution to maintain the desired pH for the specific metal ion analysis (e.g., citrate/phosphate buffer at pH 2.8 for REEs, or an appropriate acidic solution for U/Th).[6][7]

II. Preparation of a Calibration Curve

-

Serial Dilutions: From the metal ion standard stock solution, prepare a series of at least five calibration standards of known concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Reaction Mixture Preparation: For each standard (and a blank), pipette a fixed volume of the buffer solution into a cuvette. Add a specific volume of the standard solution (or deionized water for the blank). Finally, add a fixed, excess amount of the Arsenazo III stock solution and mix thoroughly.[6] The final volume in each cuvette must be the same.

-

Incubation: Allow the reaction to proceed for a specified time to ensure complete complex formation and color stability. The color of the Arsenazo III-uranium complex, for example, is stable for over three weeks.[10][11][23]

III. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the λmax of the Arsenazo III-metal complex.

-

Blanking: Use the blank solution (containing the buffer and Arsenazo III but no metal ion) to zero the spectrophotometer.[22]

-

Absorbance Readings: Measure the absorbance of each of the prepared standards.

IV. Data Analysis and Calculation of Molar Absorptivity

-

Plotting the Calibration Curve: Plot a graph of absorbance (y-axis) versus the concentration of the metal ion standards (x-axis).

-

Linear Regression: Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.[2]

-

Calculating Molar Absorptivity (ε): The slope of the calibration curve is equal to εb. Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar absorptivity (ε).[2]

The following diagram illustrates the experimental workflow for determining molar absorptivity.

Applications in Research and Drug Development

The high sensitivity of the Arsenazo III assay makes it a valuable tool in various scientific disciplines:

-

Environmental Monitoring: For the detection of uranium and thorium in environmental samples.[25]

-

Cell Biology: To measure intracellular calcium transients, providing insights into cellular signaling pathways.[4][26]

-

Microbiology: To monitor the depletion of rare earth elements from bacterial culture media, which is crucial for studying REE-dependent metabolism.[7]

-

Pharmaceutical Analysis: In the quality control of pharmaceuticals where metal ion concentration is a critical parameter.

-

Nuclear Industry: For the rapid and reliable determination of uranium and thorium in process solutions.[13][23]

Conclusion

Arsenazo III is a powerful and versatile chromogenic agent for the spectrophotometric determination of a wide range of metal ions. Its utility is fundamentally linked to the high molar absorptivity of its metal complexes, which allows for sensitive and accurate quantification. However, realizing the full potential of this reagent requires a thorough understanding of the factors that influence its spectrophotometric properties, particularly pH and potential ionic interferences. By adhering to carefully designed and validated experimental protocols, researchers can leverage the capabilities of Arsenazo III to obtain reliable and reproducible data, advancing their work in fields from environmental science to drug discovery.

References

- Vertex AI Search. (n.d.). Arsenazo III-Based Spectrophotometry for Quantitative Detection of Rare Earth Ions.

- Khan, M. H., Warwick, P., & Evans, N. (2006). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. Chemosphere, 63(9), 1485-1491.

- Khan, M. H., Warwick, P., & Evans, N. (2006). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. PubMed.

- ResearchGate. (n.d.). The determination of Uranium by spectrophotometric method with Arsenazo III.

- Pol, A., et al. (2018). Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria. Applied and Environmental Microbiology, 84(10), e00349-18.

- Atlas Medical. (n.d.). Calcium Arsenazo III Colorimetric Method.

- Khan, M. H., Warwick, P., & Evans, N. (n.d.). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. SciSpace.

- ResearchGate. (n.d.). UV–VIS spectra of arsenazo-III at a 25 µM, b 50 µM and c 100 µM...

- Chemistry Department, Point Lepreau G.S. (n.d.). GADOLINIUM BY ARSENAZO III.

- SciSpace. (n.d.). Spectrophotometric Determination of Cerium (III) with Arsenazo III: Application to Sea Water and Synthetic Alloys.

- Zhang, L., et al. (2023). Arsenazo III-spectrophotometry for the determination of thorium content. Journal of Nuclear Science and Technology, 61(11), 1234-1240.

- Learning Science. (2021, August 2). Beer Lambert law | Molar absorptivity | Absorbance. [Video]. YouTube.

- ResearchGate. (n.d.). Stability constants and spectroscopic properties of thorium(IV)-arsenazo III complexes in perchloric acid | Request PDF.

- ChemTalk. (n.d.). Beer-Lambert Law.

- Choi, H., et al. (2017). Stability Constants and Spectroscopic Properties of Thorium(IV)–Arsenazo III Complexes in Aqueous Hydrochloric Medium. Journal of Solution Chemistry, 46(6), 1269-1284.

- ResearchGate. (n.d.). Stability Constants and Spectroscopic Properties of Thorium(IV)–Arsenazo III Complexes in Aqueous Hydrochloric Medium | Request PDF.

- Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law.

- Loughborough University Research Repository. (n.d.). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid.

- Ojha, P., & Shrivastava, R. (2019). Spectrophotometric Determination of Arsenazo-III Using Transition Metals. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(3), 377-384.

- Russell, J. T., & Martonosi, A. N. (1978). The influence of pH on the absorption spectrum of arsenazo III. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(2), 418-429.

- ResearchGate. (n.d.). UV–Vis absorption spectrum of thorium–arsenazo III complexes and free...

- Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry.

- Khan Academy. (n.d.). Worked example: Calculating concentration using the Beer–Lambert law.

- ResearchGate. (n.d.). Absorption spectra of the complex of Pu with arsenazo III in 6 M HNO 3...

- Rios, E., & Schneider, M. F. (1981). Stoichiometries of arsenazo III-Ca complexes. Biophysical Journal, 36(3), 607-621.

- Carl ROTH. (n.d.). Arsenazo III, 1 g - Metal Indicators.

- Science.gov. (n.d.). dye arsenazo iii: Topics by Science.gov.

- BIOLABO. (n.d.). CALCIUM Arsenazo III Method.

- ResearchGate. (n.d.). Effect of arsenazo III reagent amount on absorbance.

- BIOLABO. (n.d.). CALCIUM Arsenazo III Method.

- Labtest. (n.d.). Methodology .Arsenazo III Reagents 1. - 2..

- Beacon Diagnostics. (n.d.). CALCIUM (Arsenazo).

- MP Biomedicals. (n.d.). Arsenazo III.

- Bauer, P. J. (1981). Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements. Biophysical Journal, 36(3), 579-605.

- Thomas, M. V. (1979). The interaction of cations with the dye arsenazo III. Biophysical Journal, 25(3), 541-548.

- Sigma-Aldrich. (n.d.). Arsenazo III calcium-sensitive dye 1668-00-4.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Arsenazo III | 1668-00-4.

Sources

- 1. youtube.com [youtube.com]

- 2. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The influence of pH on the absorption spectrum of arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.wiki [static.igem.wiki]

- 7. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlas-medical.com [atlas-medical.com]

- 9. biolabo.fr [biolabo.fr]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric determination of uranium with arsenazo-III in perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 16. researchgate.net [researchgate.net]

- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 18. biolabo.fr [biolabo.fr]

- 19. researchgate.net [researchgate.net]

- 20. rjpbcs.com [rjpbcs.com]

- 21. Stoichiometries of arsenazo III-Ca complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nuceng.ca [nuceng.ca]

- 23. researchgate.net [researchgate.net]

- 24. labtest.com.br [labtest.com.br]

- 25. mpbio.com [mpbio.com]

- 26. dye arsenazo iii: Topics by Science.gov [science.gov]

An In-depth Technical Guide on the Solubility of Arsenazo III Disodium Salt in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenazo III, a metallochromic indicator, is a critical tool in biochemical and physiological research for the spectrophotometric determination of calcium and other metal ions. Its utility, however, is intrinsically linked to its solubility and stability within various experimental buffer systems. This guide provides a comprehensive analysis of the solubility characteristics of Arsenazo III disodium salt in commonly used biological buffers. We will explore the causal relationships between buffer composition, pH, and ionic strength on the dissolution and stability of Arsenazo III, offering field-proven insights and detailed protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Role and Chemistry of Arsenazo III

Arsenazo III, with the chemical name 2,7-Bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt, is a highly sensitive and specific colorimetric reagent.[1][2][3] It is widely employed for the quantitative analysis of several metal ions, most notably calcium (Ca²⁺), but also rare earth elements, thorium, and uranium.[1] The underlying principle of its function lies in its ability to form stable, colored complexes with these metal ions in aqueous solutions.[1] The formation of these complexes results in a significant shift in the absorption spectrum of the dye, which can be quantified using spectrophotometry.[4][5]

The molecular structure of Arsenazo III, featuring two arsonophenylazo groups linked to a chromotropic acid core, is responsible for its chelating properties. The disodium salt form is generally used to enhance its aqueous solubility.[6][7] However, achieving optimal solubility and maintaining the stability of the reagent is not a trivial matter and is highly dependent on the chemical environment provided by the buffer system.

The Critical Influence of Buffers on Arsenazo III Solubility and Function

The choice of buffer is a paramount experimental parameter that directly impacts the performance of Arsenazo III. The buffer's pH, composition, and ionic strength can influence not only the solubility of the dye but also its binding affinity for target ions and the stability of the resulting complex.[8][9]

The Pivotal Role of pH

The pH of the buffer solution is arguably the most critical factor governing the behavior of Arsenazo III.[10][11] The dye molecule possesses multiple ionizable groups, and its protonation state changes significantly with pH. These changes directly affect its solubility and its interaction with metal ions.[10]

-

Acidic Conditions (pH ~2.5-3.5): In strongly acidic environments, Arsenazo III is effective for the detection of rare earth elements.[12] A citrate/phosphate buffer system at a pH of approximately 2.8 is often employed for this purpose to ensure high specificity and prevent the hydrolysis of metal ions.[12][13]

-

Mildly Acidic to Neutral Conditions (pH ~6.0-7.5): This pH range is most relevant for the determination of physiological calcium concentrations. Many diagnostic kits for serum calcium utilize buffers in this range, such as Imidazole or TRIS-HCl.[4] At these pH levels, Arsenazo III forms a distinct colored complex with calcium, typically measured at a wavelength of around 650 nm.[4]

-

Alkaline Conditions (pH > 8.0): In alkaline solutions, the absorption spectrum of Arsenazo III shifts, and its selectivity for different ions can be altered.[14]

It is crucial to recognize that the binding affinity of Arsenazo III for Ca²⁺ and other ions is pH-dependent.[8][9][10] Therefore, maintaining a stable and precise pH is essential for accurate and reproducible measurements.

Buffer Composition and Potential Interferences

The chemical nature of the buffering agent can also influence the solubility and performance of Arsenazo III.

-

Phosphate Buffers: While commonly used, phosphate-containing buffers can be problematic in assays involving calcium, as they can lead to the precipitation of calcium phosphate, thereby reducing the concentration of free Ca²⁺ available to bind with Arsenazo III.

-

Good's Buffers (e.g., HEPES, MES): Zwitterionic buffers like HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) are often preferred due to their minimal metal ion binding capacities.[15] HEPES, with a pKa of 7.55, is an excellent choice for maintaining physiological pH.[15] MES is effective in a more acidic range (pKa 6.1).[16]

-

TRIS (tris(hydroxymethyl)aminomethane) Buffer: TRIS is another widely used buffer in the physiological pH range. It has been successfully employed in Arsenazo III-based assays.

It is imperative to avoid buffers containing components that can chelate or precipitate the target ion. For instance, in calcium assays, the use of citrate, oxalate, or EDTA in the buffer or sample is contraindicated as they will sequester Ca²⁺ ions.[4][17]

Quantitative Solubility Data of this compound

While this compound is generally described as soluble in water,[1][6][7][18] obtaining precise quantitative solubility data in different buffers from publicly available literature can be challenging. The focus is often on the final working concentration in an assay rather than the maximum solubility. However, based on common laboratory practices and product information, we can compile a practical guide.

| Buffer System | Typical pH Range | Solubility & Stability Notes | Common Working Concentration |

| Deionized Water | N/A | Generally soluble.[1][6][7][18] Stock solutions are often prepared in water. Stability can be a concern over long-term storage. | 1 mM stock solution.[13] |

| TRIS-HCl | 7.0 - 8.0 | Good solubility. A common buffer for calcium determination assays. | 0.1 M TRIS-HCl. |

| HEPES | 6.8 - 8.2 | Good solubility. Preferred for its low metal-binding capacity.[15] | 10-100 mM |

| Imidazole | 6.2 - 7.8 | Used in commercial diagnostic kits for calcium determination.[4] | >90 mmol/L.[4] |

| Citrate/Phosphate | 2.5 - 3.5 | Soluble. Specifically used for rare earth element detection.[12][13] | 0.1 M Citric Acid / 0.2 M Disodium Hydrogen Phosphate mixture.[12][13] |

Note: The solubility can be affected by the purity of the this compound. It is recommended to use a high-purity grade for quantitative applications.

Experimental Protocols for Preparing Arsenazo III Solutions

The following protocols provide a step-by-step methodology for the preparation of Arsenazo III solutions, incorporating best practices for ensuring solubility and stability.

Preparation of a 1 mM Aqueous Stock Solution

This protocol is for preparing a concentrated stock solution that can be diluted into the desired buffer for the final assay.

Materials:

-

This compound (high purity)

-

High-purity, deionized, or distilled water

-

Calibrated analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate the required mass: The molecular weight of this compound is approximately 820.33 g/mol .[1] To prepare 10 mL of a 1 mM solution, you will need: 0.001 mol/L * 0.010 L * 820.33 g/mol = 0.0082 g or 8.2 mg.

-

Weigh the Arsenazo III: Accurately weigh the calculated amount of this compound powder.

-

Dissolution: Transfer the powder to the volumetric flask. Add approximately half of the final volume of deionized water.

-

Mixing: Place the magnetic stir bar in the flask and stir the solution gently until the powder is completely dissolved. The solution should be a clear, deep red color.

-

Final Volume Adjustment: Once dissolved, carefully add deionized water to the calibration mark of the volumetric flask.

-

Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber bottle) at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to minimize degradation.[17]

Preparation of a Working Solution in HEPES Buffer (pH 7.4)

This protocol describes the preparation of a ready-to-use working solution for a typical calcium assay.

Materials:

-

1 mM Arsenazo III aqueous stock solution

-

1 M HEPES stock solution (pH 7.4)

-

Deionized water

-

Appropriate volumetric flasks and pipettes

Procedure:

-

Buffer Preparation: Prepare a 100 mM HEPES buffer at pH 7.4 by diluting the 1 M stock solution with deionized water.

-

Dilution of Arsenazo III: To prepare a 100 µM Arsenazo III working solution in 100 mM HEPES, dilute the 1 mM stock solution 1:10 in the prepared HEPES buffer. For example, add 1 mL of the 1 mM Arsenazo III stock to 9 mL of 100 mM HEPES buffer.

-

Final pH Check: It is good practice to verify the pH of the final working solution and adjust if necessary.

-

Use: This working solution should be prepared fresh for optimal performance.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing and utilizing an Arsenazo III solution for a typical spectrophotometric assay.

Caption: Workflow for Arsenazo III solution preparation and use.

Stability and Storage Considerations

The stability of Arsenazo III solutions is crucial for obtaining reliable results.

-

Light Sensitivity: Arsenazo III is sensitive to light and can undergo photodegradation.[19][20] Therefore, solutions should always be stored in amber or light-blocking containers.

-

Temperature: While stock solutions can be stored at 4°C for short periods, freezing at -20°C is recommended for longer-term storage to prevent microbial growth and chemical degradation.[17] Accelerated stability studies have shown that degradation increases with temperature.[19][20]

-

pH Stability: The pH of the buffered solution should remain stable over the storage period. Any significant shift in pH can affect the performance of the dye.[19][20]

-

Fresh Preparation: For the most accurate and reproducible results, it is highly recommended to prepare working solutions of Arsenazo III fresh on the day of the experiment.[12]

Conclusion and Best Practices

The successful use of this compound as a metallochromic indicator is heavily reliant on its proper dissolution and the stability of the resulting solution. By carefully selecting a buffer system with an appropriate pH and composition, and by following meticulous preparation and storage protocols, researchers can ensure the reliability and accuracy of their spectrophotometric measurements. The insights and methodologies presented in this guide provide a robust framework for optimizing the use of Arsenazo III in a variety of research and diagnostic applications.

References

-

Chiu, V. C., & Haynes, D. (1980). The pH dependence and the binding equilibria of the calcium indicator--arsenazo III. Membrane Biochemistry, 3(3), 169-83. [Link]

-

Baylor, S. M., Quinta-Ferreira, M. E., & Hui, C. S. (1983). Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements. The Journal of general physiology, 82(2), 147-188. [Link]

-

Pol, A., et al. (2018). Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria. Applied and Environmental Microbiology, 84(10), e02844-17. [Link]

-

Baylor, S. M., Quinta-Ferreira, M. E., & Hui, C. S. (1983). Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements. The Journal of general physiology, 82(2), 147-188. [Link]

-

ResearchGate. (n.d.). Stability study a Photos of the mixtures of Arsenazo III aqueous...[Link]

-

NPL. (n.d.). Arsenazo III test strip for rapid detection of hardness of water. [Link]

-

Semantic Scholar. (n.d.). Arsenazo III as an indicator for ionized calcium in physiological salt solutions: its use for determination of the CaATP dissociation constant. [Link]

-

Biolabo. (n.d.). CALCIUM Arsenazo III Method. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). ACCELERATED STABILITY STUDY OF ARSENAZO III USED FOR DETECTION OF CALCIUM FROM BIOLOGICAL SYSTEM THROUGH UV-SPECTROPHOTOMETER, BIOCHEMISTRY ANALYZER, PH METER, HPLC AND HPTLC. [Link]

-

ResearchGate. (2021). accelerated stability study of arsenazo iii used for detection of calcium from biological system through uv-spectrophotometer, biochemistry analyzer, ph meter, hplc and hptlc. [Link]

-

Biolabo. (n.d.). CALCIUM Arsenazo III Method. [Link]

-

Labtest. (n.d.). Methodology .Arsenazo III Reagents 1. - 2. [Link]

-

Fisher Scientific. (n.d.). This compound, Thermo Scientific Chemicals 1 g. [Link]

-

Thermo Fisher Scientific. (2025). This compound - SAFETY DATA SHEET. [Link]

-

PubMed. (1981). The influence of pH on the absorption spectrum of arsenazo III. [Link]

-

PubChem. (n.d.). Arsenazo III. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Weissmann, G., Collins, T., Evers, A., & Dunham, P. (1976). Membrane perturbation: studies employing a calcium-sensitive dye, arsenazo III, in liposomes. Proceedings of the National Academy of Sciences of the United States of America, 73(2), 510–514. [Link]

-

Sorachim. (n.d.). Arsenazo III. [Link]

-

ResearchGate. (n.d.). What is the protocol of MES buffer preparation?[Link]

Sources

- 1. This compound, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Membrane perturbation: studies employing a calcium-sensitive dye, arsenazo III, in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolabo.fr [biolabo.fr]

- 5. labtest.com.br [labtest.com.br]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pH dependence and the binding equilibria of the calcium indicator--arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of pH on the absorption spectrum of arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arsenazo III [sorachim.com]

- 15. HEPES Buffer [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. biolabo.fr [biolabo.fr]

- 18. This compound , Null , 62337-00-2 - CookeChem [cookechem.com]

- 19. ijpsr.com [ijpsr.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Arsenazo III Disodium Salt: Chemical Properties and Application in Calcium Quantification

This guide provides a comprehensive overview of Arsenazo III disodium salt, a metallochromic indicator vital for the quantitative determination of calcium in various biological and research applications. We will delve into its chemical characteristics, the mechanistic principles underlying its function, a detailed protocol for its use in spectrophotometric analysis, and the critical parameters that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a precise and reliable method for calcium measurement.

Core Characteristics of this compound

This compound is a complex organic dye that has found widespread use as a highly sensitive and selective colorimetric reagent for calcium and other metal ions. Its utility stems from the significant and predictable shift in its visible absorption spectrum upon chelation with divalent cations.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper application. Key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 3,6-Bis(2,2′-arsonophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt | [1] |

| CAS Number | 62337-00-2 | [1][2][3] |

| Molecular Formula | C₂₂H₁₆As₂N₄Na₂O₁₄S₂ | [1][3] |

| Molecular Weight | 820.33 g/mol | [1][3] |

| Appearance | Purple to black powder | [4] |

| Solubility | Soluble in water | [5] |

The Science of Calcium Detection: Mechanism of Action

The efficacy of Arsenazo III as a calcium indicator lies in its ability to form a stable complex with calcium ions, resulting in a distinct color change. This process is governed by principles of coordination chemistry and is highly dependent on the reaction environment.

Complex Formation and Spectral Shift

In the absence of calcium, a solution of Arsenazo III typically appears reddish. Upon the introduction of calcium ions, a coordination complex is formed. This binding event alters the electronic configuration of the dye molecule, causing a significant shift in its maximum absorbance to a longer wavelength, typically around 650 nm, which corresponds to a blue-purple color.[6][7][8][9][10] The intensity of the color at this wavelength is directly proportional to the concentration of calcium in the sample, forming the basis for quantitative analysis via spectrophotometry.

The stoichiometry of the Arsenazo III-calcium complex can be complex and may vary depending on the concentration of the dye and calcium ions.[11] However, under the conditions typically employed in analytical assays, a 2:2 (dye:calcium) or 2:1 complex is often formed.[11]

The Critical Role of pH

The pH of the reaction medium is a critical parameter that profoundly influences the accuracy and sensitivity of the Arsenazo III assay.[12][13] The binding affinity of Arsenazo III for calcium is pH-dependent.[12][13] Most protocols recommend a slightly acidic to neutral pH, typically between 6.5 and 6.8, maintained by a suitable buffer such as imidazole.[5][6][7]

Causality: At this pH range, the molar absorptivity of the Arsenazo III-calcium complex is high, leading to greater sensitivity.[14] Deviations from the optimal pH can lead to a decrease in the dissociation constant of the complex, affecting the stability and color development.[12][13] Furthermore, a slightly acidic medium helps to minimize interference from magnesium ions, which have a greater tendency to bind to Arsenazo III at more alkaline pH values.[14]

Experimental Protocol: Spectrophotometric Determination of Calcium

The following protocol provides a detailed, step-by-step methodology for the quantification of calcium in serum or plasma samples. This protocol is a self-validating system, incorporating controls and blanks to ensure the accuracy of the results.

Reagents and Materials

-

Arsenazo III Reagent: A solution containing Arsenazo III (typically 0.15-0.26 mmol/L) in a buffer (e.g., Imidazole, 100 mmol/L, pH 6.6-6.8).[7][15] This reagent may also contain a masking agent for magnesium, such as 8-hydroxyquinoline (e.g., 5 mmol/L).[15]

-

Calcium Standard: A certified standard solution of calcium (e.g., 10 mg/dL).

-

Control Sera: Normal and abnormal control sera with known calcium concentrations.

-

Saline Solution: 0.9% NaCl for sample dilution.

-

Spectrophotometer: Capable of measuring absorbance at 650 nm.

-

Micropipettes and tips.

-

Cuvettes.

Assay Workflow

The following diagram illustrates the key steps in the experimental workflow for the determination of calcium using the Arsenazo III method.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound , Null , 62337-00-2 - CookeChem [cookechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Arsenazo III | C22H18As2N4O14S2 | CID 135445682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biolabo.fr [biolabo.fr]

- 6. reckondiagnostics.com [reckondiagnostics.com]

- 7. bioactiva.com [bioactiva.com]

- 8. archem.com.tr [archem.com.tr]

- 9. atlas-medical.com [atlas-medical.com]

- 10. anamollabs.com [anamollabs.com]

- 11. Stoichiometries of arsenazo III-Ca complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influence of pH on the absorption spectrum of arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium determination in serum with stable alkaline Arsenazo III and triglyceride clearing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtest.com.br [labtest.com.br]

The Enduring Legacy of Arsenazo III: A Technical Guide to a Classic Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest to Visualize Calcium's Fleeting Messages

In the intricate ballet of cellular life, the calcium ion (Ca²⁺) is a principal dancer. Its transient fluctuations in concentration, from nanomolar to micromolar levels, orchestrate a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and apoptosis. To understand these fundamental mechanisms, scientists have long sought reliable methods to visualize and quantify these ephemeral calcium signals. This guide delves into the discovery, history, and practical application of Arsenazo III, a metallochromic indicator that, for decades, has been a stalwart tool in the biologist's arsenal for measuring intracellular calcium. While newer fluorescent indicators have since emerged, the principles behind Arsenazo III's function and its historical significance provide invaluable context for the field of calcium signaling. This document will provide a comprehensive overview of its chemical nature, mechanism of action, and detailed protocols for its use, offering both historical perspective and practical guidance.

The Genesis of a Chromogenic Workhorse: Discovery and Synthesis

Arsenazo III belongs to a class of organic compounds known as azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking aromatic rings. The synthesis of these dyes dates back to the 19th century.[1][2] Arsenazo III itself, chemically named 2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a derivative of chromotropic acid.[3]

The synthesis of Arsenazo III is a multi-step process rooted in classical organic chemistry. It begins with the diazotization of o-aminophenylarsonic acid, which is then coupled with chromotropic acid.[3][4]

Below is a simplified representation of the synthesis pathway:

This process yields a dye with a unique molecular architecture that is central to its function as a calcium indicator.

Mechanism of Action: A Tale of Color and Coordination

Arsenazo III is a metallochromic indicator, meaning it changes color upon binding to metal ions.[5] Its utility as a calcium indicator stems from a significant shift in its absorbance spectrum when it chelates Ca²⁺ ions. In its free form, Arsenazo III has a purplish-red appearance in aqueous solution, with a maximum absorbance around 540-560 nm.[6][7] Upon binding to calcium, the dye undergoes a conformational change, forming a stable complex and shifting its maximum absorbance to longer wavelengths, typically with peaks around 600 nm and 650 nm, resulting in a blue-colored complex.[6][8][9]

The binding stoichiometry of Arsenazo III to calcium has been a subject of study, with evidence suggesting that under physiological conditions, a 2:1 (Arsenazo III:Ca²⁺) complex is predominantly formed.[10] However, it can also form a 1:1 complex with magnesium, which is an important consideration for intracellular measurements where magnesium is abundant.[10]

The following diagram illustrates the principle of calcium detection using Arsenazo III:

This absorbance shift is the basis for quantifying calcium concentrations. By measuring the change in absorbance at a specific wavelength (e.g., 650 nm), researchers can determine the concentration of free calcium in a sample. An important feature of the spectral change is the presence of an isosbestic point, a wavelength at which the absorbance of the sample does not change during the binding reaction.[11][12][13] This point can be used for calibration and to correct for variations in dye concentration.

Properties and Performance: A Quantitative Overview

The utility of any calcium indicator is defined by its photophysical and binding properties. The table below summarizes the key characteristics of Arsenazo III.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₁₈As₂N₄O₁₄S₂ | [7] |

| Molar Mass | 776.37 g/mol | [7] |

| Appearance | Reddish-brown to dark powder | [7] |

| λmax (Free Dye) | ~540-560 nm | [6][7] |

| λmax (Ca²⁺-bound) | ~600 nm and ~650 nm | [6][8][9] |

| Isosbestic Point | ~575 nm | [12] |

| Ca²⁺ Stoichiometry | Predominantly 2:1 (Dye:Ca²⁺) | [10] |

| Mg²⁺ Stoichiometry | 1:1 (Dye:Mg²⁺) | [10] |

| Apparent Kd for Ca²⁺ | Micromolar range (variable with conditions) | [10] |

| Apparent Kd for Mg²⁺ | Higher than for Ca²⁺ (less affinity) | [10] |

Practical Applications: Measuring Intracellular Calcium

One of the most significant applications of Arsenazo III has been the measurement of intracellular free calcium. Due to its charged nature, Arsenazo III does not readily cross cell membranes. Therefore, specialized techniques are required to introduce it into the cytoplasm.

Experimental Workflow: Intracellular Calcium Measurement

The general workflow for using Arsenazo III to measure intracellular calcium involves several key steps:

Protocol 1: Single-Cell Microinjection

For larger cells, such as oocytes or neurons, direct microinjection is a precise method for introducing Arsenazo III.[5][14]

Materials:

-

Arsenazo III solution (e.g., 1-10 mM in a suitable intracellular buffer like KCl or potassium aspartate, pH 7.0-7.2)

-

Micropipettes with a fine tip (0.5-1 µm)

-

Microinjection setup with a micromanipulator and pressure injection system

-

Inverted microscope

-

Microspectrophotometer or a photodiode array coupled to the microscope

Procedure:

-

Prepare Micropipettes: Pull glass capillaries to create micropipettes with a fine tip.

-

Backfill the Micropipette: Carefully backfill the micropipette with the Arsenazo III solution, ensuring no air bubbles are trapped.

-

Mount the Micropipette: Mount the filled micropipette onto the holder of the microinjection apparatus.

-

Position the Cell: Place the cultured cells in a chamber on the microscope stage.

-

Impale the Cell: Under microscopic guidance, carefully bring the micropipette tip into contact with the target cell and gently impale the cell membrane.

-

Inject Arsenazo III: Apply a brief pulse of pressure to inject a small volume of the Arsenazo III solution into the cytoplasm. The final intracellular concentration should typically be in the range of 50-500 µM.

-

Allow for Diffusion: Allow a few minutes for the dye to diffuse throughout the cytoplasm.

-

Measure Baseline Absorbance: Before stimulating the cell, record the baseline absorbance at the desired wavelengths (e.g., 650 nm and a reference wavelength).

-

Stimulate and Record: Apply the experimental stimulus (e.g., electrical stimulation, agonist application) and continuously record the changes in absorbance over time.

-

Calibration (Optional but Recommended): In separate experiments or at the end of the recording, perform an in situ calibration to relate the absorbance changes to absolute calcium concentrations. This can be challenging but may involve using ionophores to equilibrate intracellular and extracellular calcium concentrations.

Protocol 2: Loading into Cell Populations via Liposomes

For smaller cells or cell populations, encapsulating Arsenazo III in liposomes and inducing fusion with the target cells is a viable, albeit less direct, loading method.[1][2][15]

Materials:

-

Arsenazo III

-

Phospholipids (e.g., phosphatidylcholine, dicetylphosphate)

-

Sonication or extrusion equipment for liposome preparation

-

Cell culture medium

-

Spectrophotometer or plate reader capable of absorbance measurements

Procedure:

-

Prepare Arsenazo III-Containing Liposomes:

-

Dissolve the desired phospholipids in an organic solvent (e.g., chloroform).

-

Evaporate the solvent to form a thin lipid film.

-

Hydrate the lipid film with an aqueous solution of Arsenazo III (e.g., 10-50 mM).

-

Create multilamellar vesicles (MLV) by vortexing or large unilamellar vesicles (LUV) by sonication or extrusion.

-

-

Purify Liposomes: Remove unincorporated Arsenazo III by gel filtration or dialysis.

-

Incubate Liposomes with Cells: Add the Arsenazo III-containing liposomes to the cell culture. The mechanism of uptake can vary (e.g., endocytosis, fusion).

-

Wash Cells: After a suitable incubation period, thoroughly wash the cells to remove any remaining external liposomes.

-

Measure Calcium Transients:

-

Resuspend the cells in a suitable buffer.

-

Place the cell suspension in a cuvette in a spectrophotometer or in a microplate for a plate reader.

-

Record the baseline absorbance.

-

Add the stimulus and monitor the change in absorbance at the appropriate wavelengths.

-

Field-Proven Insights: Advantages and Limitations

As with any scientific tool, Arsenazo III has its strengths and weaknesses, which are crucial to understand for proper experimental design and data interpretation.

Advantages:

-

Absorbance-Based Detection: Unlike fluorescent indicators, Arsenazo III is an absorbance dye. This can be advantageous in preparations where autofluorescence is a problem.[8]

-

High Sensitivity: It is sensitive to micromolar changes in calcium concentration, which is relevant for many physiological processes.[7]

-

Relatively Fast Response: The kinetics of calcium binding are generally fast enough to detect rapid cellular calcium transients.

-

Dual Wavelength Measurement: The use of two wavelengths (one sensitive to calcium and a reference or isosbestic point) allows for ratiometric measurements that can correct for variations in cell path length, dye concentration, and light source fluctuations.[11]

Limitations:

-

Interference from Magnesium: Arsenazo III also binds to Mg²⁺, which is present at much higher concentrations in the cytoplasm (millimolar range) than resting Ca²⁺ (nanomolar range). While its affinity for Mg²⁺ is lower, the high concentration of Mg²⁺ can still interfere with accurate Ca²⁺ measurements.[10]

-

pH Sensitivity: The absorbance spectrum and calcium-binding affinity of Arsenazo III are sensitive to changes in pH.[16] This is a significant concern in biological experiments where cellular activity can cause local pH shifts.

-

Complex Stoichiometry: The 2:1 binding ratio with calcium can complicate the calibration and calculation of absolute calcium concentrations.[10]

-

Potential for Intracellular Binding: Arsenazo III can bind to intracellular proteins and other components, which can alter its spectral properties and calcium affinity.

-

Phototoxicity and Chemical Perturbation: Introducing a high concentration of any exogenous molecule into a cell can have unintended consequences. The arsenical nature of the dye also raises concerns about potential toxicity.

Conclusion: A Foundational Tool in Calcium Signaling Research

Arsenazo III represents a pivotal development in the history of calcium biology. For many years, it was one of the primary tools that allowed researchers to peer into the dynamic world of intracellular calcium signaling. While it has been largely superseded by genetically encoded and synthetic fluorescent indicators that offer higher selectivity, greater signal-to-noise ratios, and easier cell loading, the principles of its operation and the foundational discoveries made using this dye remain highly relevant. Understanding the chemistry, application, and limitations of Arsenazo III provides a valuable perspective for any scientist working in the field of cellular signaling and drug discovery. It serves as a testament to the ingenuity of early cell physiologists and chemists and as a benchmark against which modern indicators can be appreciated.

References

-

Evaluation of Arsenazo III as a Contrast Agent for Photoacoustic Detection of Micromolar Calcium Transients. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Thomas, M. V. (1979). Arsenazo III forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants. Biophysical Journal, 25(3), 541–548. [Link]

-

Russell, J. T., & Martonosi, A. N. (1978). The influence of pH on the absorption spectrum of arsenazo III. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(2), 418–429. [Link]

-

Thomas, M. V. (1979). Arsenazo III forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants. Biophysical Journal, 25(3), 541–548. [Link]

-

Kratochvil, B., & He, X.-W. (1990). A study of the Ca2+ – Arsenazo III system and its application to the spectrophotometric determination of free calcium in solution. Canadian Journal of Chemistry, 68(11), 1932–1937. [Link]

-

UV–VIS spectra of arsenazo-III at a 25 µM, b 50 µM and c 100 µM... (n.d.). ResearchGate. Retrieved from [Link]

-

CALCIUM Arsenazo III Method. (n.d.). BIOLABO. Retrieved from [Link]

-

Chen, Y., Li, Z., Zhu, Z., & Pan, J. (2001). Synthesis of 2-hydroxy-3-carboxyl-5-sulfonicarsenazo and its application to the spectrophotometric determination of thorium. Journal of Analytical Atomic Spectrometry, 16(6), 639-642. [Link]

-

Methodology .Arsenazo III Reagents 1. - 2. (n.d.). Labtest. Retrieved from [Link]

-

Weissmann, G., Anderson, P., Serhan, C., Samuelsson, E., & Goodman, E. (1980). A general method, employing arsenazo III in liposomes, for study of calcium ionophores: results with A23187 and prostaglandins. Proceedings of the National Academy of Sciences, 77(3), 1506–1510. [Link]

-

Yingst, D. R., & Hoffman, J. F. (1978). Changes of intracellular Ca++ as measured by arsenazo III in relation to the K permeability of human erythrocyte ghosts. Biophysical Journal, 23(3), 463–471. [Link]

-

Connor, J. A. (1983). Intracellular calcium measurements with arsenazo III during cyclic AMP injections into molluscan neurons. Science, 219(4586), 869–871. [Link]

-

Isosbestic point. (2023, December 1). In Wikipedia. [Link]

-

Palade, P., & Vergara, J. (1982). Arsenazo III and antipyrylazo III calcium transients in single skeletal muscle fibers. The Journal of general physiology, 79(4), 679–707. [Link]

-

Calcium Arsenazo III Colorimetric Method. (n.d.). Atlas Medical. Retrieved from [Link]

-

CALCIUM ARSENAZO III. (n.d.). Fortress Diagnostics. Retrieved from [Link]

-

CALCIUM (ARSENAZO III). (n.d.). Bioline Diagnostics. Retrieved from [Link]

-

Weissmann, G., Collins, T., Evers, A., & Dunham, P. (1976). Membrane fusion: studies with a calcium-sensitive dye, arsenazo III, in liposomes. Proceedings of the National Academy of Sciences, 73(2), 510–514. [Link]

-

De Kruijff, B., Gerritsen, W. J., Van Zoelen, E. J. J., & Van Deenen, L. L. M. (1985). Essential adaptation of the calcium influx assay into liposomes with entrapped arsenazo III for studies on the possible calcium translocating properties of acidic phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 816(2), 266–270. [Link]

-

Calcium transients recorded with arsenazo III in the presynaptic terminal of the squid giant synapse. (n.d.). Science.gov. Retrieved from [Link]

-

1.4 Microinjection in one-cell stage zebrafish embryos. (2021, January 12). YouTube. Retrieved from [Link]

-

Leary, N. O., Pembroke, A., & Duggan, P. F. (1992). Single Stable Reagent (Arsenazo III) for Optically Robust Measurement of Calcium in Serum and Plasma. Clinical chemistry, 38(6), 904–908. [Link]

-

El-Sayed, A. Y., El-Henawy, M. A., & El-Sattar, A. A. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 26-34. [Link]

-

Clean analytical methodology for the determination of lead with Arsenazo III by cyclic flow-injection analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. (2022). MDPI. [Link]

Sources

- 1. Membrane fusion: studies with a calcium-sensitive dye, arsenazo III, in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential adaptation of the calcium influx assay into liposomes with entrapped arsenazo III for studies on the possible calcium translocating properties of acidic phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Intracellular calcium measurements with arsenazo III during cyclic AMP injections into molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. guidechem.com [guidechem.com]

- 8. biolabo.fr [biolabo.fr]

- 9. bioactiva.com [bioactiva.com]

- 10. Arsenazo III forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Isosbestic point - Wikipedia [en.wikipedia.org]

- 14. dye arsenazo iii: Topics by Science.gov [science.gov]

- 15. A general method, employing arsenazo III in liposomes, for study of calcium ionophores: results with A23187 and prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The influence of pH on the absorption spectrum of arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Intracellular Calcium Using Arsenazo III

Introduction: The Central Role of Intracellular Calcium